molecular formula C14H10BrFN2 B6316603 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 1545490-84-3

2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No. B6316603
CAS RN: 1545490-84-3
M. Wt: 305.14 g/mol
InChI Key: UBRYXYPIDFXLTN-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 475992-39-3. It has a molecular weight of 291.12 . This compound is part of the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .


Synthesis Analysis

An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. Using this optimized protocol, both enantiomers of potent inhibitor were synthesized .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using the InChI Code: 1S/C13H8BrFN2/c14-10-5-4-9 (7-11 (10)15)12-8-17-6-2-1-3-13 (17)16-12/h1-8H . Further analysis can be done using the FMO analysis of all compounds at the B3LYP/6-31G (d,p) level of theory .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 291.12 . It is also known to be highly soluble in water and other polar solvents .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the broad range of properties exhibited by imidazole compounds . Additionally, improvements in the synthesis process, such as increasing yield and avoiding the use of certain catalysts, could also be a focus .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them valuable targets for therapeutic interventions .

Mode of Action

It’s suggested that under basic conditions, similar compounds undergo heterolytic c-h bond cleavage to form a carbene, which then eliminates a fluoride ion to give a cation . This process could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Indole derivatives, which share structural similarities, are known to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

For instance, similar compounds, such as pinacol boronic esters, are known for their stability, ease of purification, and commercial availability, which are attractive features for chemical transformations .

Result of Action

Similar compounds have shown significant inhibitory activity, as indicated by their ic50 values . This suggests that the compound could potentially exert a significant inhibitory effect on its targets, leading to changes at the molecular and cellular levels.

Action Environment

It’s known that the stability of similar compounds, such as pinacol boronic esters, can be influenced by factors such as air and moisture . Therefore, environmental conditions could potentially impact the action and stability of the compound.

properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2/c1-9-2-5-14-17-13(8-18(14)7-9)10-3-4-12(16)11(15)6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRYXYPIDFXLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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